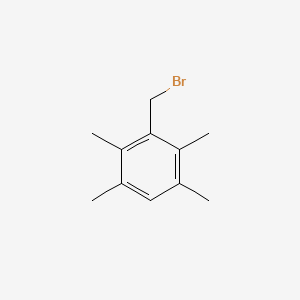

2,3,5,6-Tetramethylbenzyl bromide

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15Br |

|---|---|

Molecular Weight |

227.14 g/mol |

IUPAC Name |

3-(bromomethyl)-1,2,4,5-tetramethylbenzene |

InChI |

InChI=1S/C11H15Br/c1-7-5-8(2)10(4)11(6-12)9(7)3/h5H,6H2,1-4H3 |

InChI Key |

IUCONKFAVHWGDH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1C)CBr)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 2,3,5,6 Tetramethylbenzyl Bromide

Established Synthetic Routes to 2,3,5,6-Tetramethylbenzyl Bromide

The preparation of this compound predominantly relies on two main strategies: direct benzylic halogenation and the transformation of a suitable precursor.

Benzylic Halogenation Strategies (e.g., Bromination with N-Bromosuccinimide)

The most common and direct method for the synthesis of this compound is the free-radical bromination of durene at one of its benzylic positions. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the brominating agent. NBS is favored over molecular bromine (Br₂) as it allows for a low, steady concentration of bromine in the reaction mixture, which helps to minimize side reactions such as electrophilic aromatic substitution on the electron-rich durene ring. reddit.com

The reaction proceeds via a free-radical chain mechanism. The process is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by UV irradiation. The initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from one of the methyl groups of durene to form a resonance-stabilized benzylic radical. This benzylic radical then reacts with a bromine source (either NBS or Br₂ generated in situ) to yield the desired this compound and a new bromine radical, which propagates the chain reaction. google.com

A typical laboratory-scale procedure involves refluxing a solution of durene and NBS in a suitable solvent, commonly carbon tetrachloride (CCl₄), in the presence of a catalytic amount of a radical initiator. researchgate.net

Table 1: Typical Reagents and Conditions for Benzylic Bromination of Durene

| Reagent/Parameter | Role | Typical Conditions |

| Durene (1,2,4,5-tetramethylbenzene) | Starting Material | 1 equivalent |

| N-Bromosuccinimide (NBS) | Brominating Agent | 1-1.2 equivalents |

| Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) | Radical Initiator | Catalytic amount |

| Carbon Tetrachloride (CCl₄) or other inert solvent | Solvent | Reflux temperature |

| Reaction Time | Duration | Several hours, monitored by TLC or GC |

Synthesis via Precursor Transformation

An alternative route to this compound involves the transformation of a pre-functionalized precursor, such as 2,3,5,6-tetramethylbenzyl alcohol. This two-step approach first requires the synthesis of the corresponding alcohol, which can then be converted to the bromide.

The conversion of 2,3,5,6-tetramethylbenzyl alcohol to the bromide can be achieved using various brominating agents. Common reagents for this transformation include phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). These reagents react with the alcohol to form a good leaving group, which is subsequently displaced by a bromide ion.

Another mild and efficient method for this conversion is the Appel reaction, which utilizes a combination of triphenylphosphine (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) or N-bromosuccinimide (NBS).

Methodological Enhancements and Optimization in its Preparation

While the traditional NBS-mediated bromination is effective, research has focused on improving the synthesis of benzylic bromides through catalytic methods and refined control of reaction conditions to enhance selectivity and sustainability.

Catalytic Approaches in this compound Synthesis

Recent advancements in organic synthesis have led to the development of catalytic methods for benzylic bromination. These methods aim to reduce the use of stoichiometric and often hazardous reagents. For instance, the use of catalytic amounts of certain metal salts in conjunction with a brominating agent can facilitate the reaction under milder conditions. While specific catalytic systems for the synthesis of this compound are not extensively reported, general methodologies for catalytic benzylic bromination are applicable.

One notable approach involves the use of a bromomethylating agent prepared from hydrogen bromide in acetic acid and paraformaldehyde. This method has been shown to be a convenient procedure for the selective mono-, bis-, or trisbromomethylation of aromatic compounds, including durene. sciencemadness.org This in-situ generation of the reactive species can offer advantages in terms of safety and handling.

Control of Reaction Conditions and Selectivity

The selectivity of the benzylic bromination of durene is a critical aspect to control, as over-bromination can lead to the formation of di- and tri-brominated byproducts. The key to achieving high selectivity for the mono-brominated product lies in the careful control of the reaction stoichiometry and conditions.

Using a slight excess of durene relative to NBS can favor the formation of the mono-brominated product. Additionally, the reaction progress should be carefully monitored, for instance by thin-layer chromatography (TLC) or gas chromatography (GC), to stop the reaction once the starting material is consumed to a significant extent, but before significant amounts of di-brominated products are formed.

The choice of solvent can also influence the reaction. While carbon tetrachloride has been a traditional solvent for these reactions, its toxicity and environmental concerns have led to the exploration of alternative solvents such as cyclohexane or acetonitrile.

Laboratory-Scale Purification and Isolation Techniques

The purification of this compound from the reaction mixture is crucial to obtain a product of high purity for subsequent applications. The work-up and purification procedure typically involves several steps.

Following the completion of the reaction, the reaction mixture is cooled, and the succinimide byproduct, which is insoluble in the nonpolar solvent, is removed by filtration. The filtrate is then typically washed with an aqueous solution of a reducing agent, such as sodium thiosulfate or sodium bisulfite, to remove any remaining bromine or NBS. rsc.org This is followed by washing with water and brine to remove any water-soluble impurities.

After drying the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate, the solvent is removed under reduced pressure using a rotary evaporator.

The crude this compound is often a solid at room temperature and can be further purified by recrystallization. A suitable solvent for recrystallization would be a nonpolar solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, such as hexane or a mixture of ethyl acetate and hexane. The crude product is dissolved in a minimal amount of the hot solvent, and upon slow cooling, the purified this compound crystallizes out, leaving the impurities in the mother liquor. The purified crystals are then collected by vacuum filtration, washed with a small amount of cold solvent, and dried.

Table 2: Summary of Purification Steps

| Step | Purpose |

| Filtration | Removal of insoluble succinimide. |

| Aqueous Wash (e.g., Na₂S₂O₃) | Removal of excess bromine and NBS. |

| Water and Brine Wash | Removal of water-soluble impurities. |

| Drying (e.g., MgSO₄) | Removal of residual water from the organic phase. |

| Solvent Removal | Isolation of the crude product. |

| Recrystallization | Final purification of the solid product. |

Chemical Reactivity and Mechanistic Studies of 2,3,5,6 Tetramethylbenzyl Bromide

Nucleophilic Substitution Reactions Involving the Benzylic Bromide Moiety

The reactivity of 2,3,5,6-tetramethylbenzyl bromide in nucleophilic substitution reactions is a subject of significant interest in organic chemistry. The benzylic position, being adjacent to an aromatic ring, confers unique reactivity upon the compound. Benzylic halides are known to readily undergo nucleophilic substitution reactions. ucalgary.ca The specific nature of these reactions, whether they proceed via an SN1 or SN2 mechanism, is influenced by the structure of the halide, the nucleophile, the leaving group, and the solvent.

Investigation of Reaction Kinetics and Stereochemical Outcomes

The kinetics of nucleophilic substitution reactions involving benzylic bromides can follow either first-order (SN1) or second-order (SN2) rate laws. In an SN1 reaction, the rate-determining step is the unimolecular dissociation of the substrate to form a carbocation intermediate. vaia.comchemicalnote.com The rate of this reaction is dependent only on the concentration of the substrate. Conversely, an SN2 reaction is a bimolecular process where the rate depends on the concentrations of both the substrate and the nucleophile. chemicalnote.com

For primary benzylic halides, the SN2 pathway is typically favored. ucalgary.ca This mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group, proceeding through a single transition state. chemicalnote.com A key characteristic of the SN2 reaction is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion. masterorganicchemistry.com

In the case of this compound, which is a primary benzylic halide, an SN2 mechanism is generally expected. However, the formation of a relatively stable benzylic carbocation, stabilized by resonance with the aromatic ring, can also allow for an SN1 pathway under certain conditions. vaia.comquora.com The stability of the benzylic carbocation intermediate is a crucial factor that makes benzylic halides more reactive than typical alkyl halides in SN1 reactions. vaia.com

| Reaction Type | Key Characteristics | Relevance to this compound |

| SN1 | Two-step mechanism, formation of a carbocation intermediate, rate is dependent on substrate concentration. vaia.comchemicalnote.com | Possible due to the formation of a resonance-stabilized benzylic carbocation. vaia.comquora.com |

| SN2 | One-step mechanism, backside attack by the nucleophile, rate is dependent on both substrate and nucleophile concentrations. chemicalnote.com | Expected for a primary benzylic halide, leading to inversion of stereochemistry. ucalgary.camasterorganicchemistry.com |

Electronic and Steric Effects on Reactivity

The reactivity of this compound is significantly influenced by both electronic and steric factors. The four methyl groups on the benzene (B151609) ring are electron-donating, which increases the electron density on the aromatic ring. This electronic effect can further stabilize the positive charge of the benzylic carbocation intermediate in a potential SN1 pathway.

Reactivity in N-Alkylation Processes

This compound is a valuable reagent in N-alkylation reactions, which are fundamental transformations for the synthesis of a wide array of nitrogen-containing compounds. nih.gov These reactions involve the formation of a new carbon-nitrogen bond by the displacement of the bromide ion by a nitrogen nucleophile, such as an amine.

The general mechanism for the N-alkylation of amines with alkyl halides like this compound often follows an SN2 pathway, particularly with primary and secondary amines. For instance, the reaction of a tertiary amine with cyanogen (B1215507) bromide can lead to a quaternary cyanoammonium intermediate, which then breaks down to a cyanamide (B42294) and an alkyl bromide. nih.gov Subsequent hydrolysis or reduction of the cyanamide yields the secondary amine. nih.gov

The efficiency of N-alkylation reactions can be influenced by the choice of solvent and base. For example, in the synthesis of 4-O-alkyl analogues of N-acetylneuraminic acid, various bases like Ba(OH)₂/BaO, K₂CO₃, and CsCO₃ were tested, with NaH in THF proving to be superior for the alkylation reaction. nih.gov

Formation of Organometallic Species through Derivatization

The bromine atom in this compound can be displaced to form organometallic compounds. These reactions are crucial for creating new carbon-carbon bonds and for the synthesis of more complex molecules. A common method to achieve this is through the formation of a Grignard reagent by reacting the bromide with magnesium metal. This process involves the insertion of magnesium into the carbon-bromine bond.

Another approach is the reaction with organolithium reagents. These highly reactive species can participate in metal-halogen exchange to generate a new organolithium compound. The resulting organometallic derivatives of this compound are potent nucleophiles and bases, making them versatile intermediates in organic synthesis.

Examination of Radical Pathways and Initiated Transformations

In addition to nucleophilic substitution, this compound can undergo reactions involving radical intermediates. Radical reactions are typically initiated by light or a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN). uomustansiriyah.edu.iqlibretexts.org

A common method for generating radicals from alkyl halides is through the use of tri-n-butyltin hydride ((n-Bu)₃SnH). uomustansiriyah.edu.iq The tri-n-butyltin radical, formed from the hydride, can abstract the bromine atom from this compound to generate the corresponding 2,3,5,6-tetramethylbenzyl radical. uomustansiriyah.edu.iq This radical can then participate in a variety of transformations, including addition to multiple bonds and cyclization reactions. libretexts.orglibretexts.org The driving force for these reactions is often the formation of a strong tin-bromine (B14679306) bond and a stronger carbon-hydrogen bond. libretexts.org

| Radical Initiator/Mediator | Role |

| AIBN | Cleaves upon heating to form radicals that initiate a chain process. libretexts.org |

| (n-Bu)₃SnH | A source of the tri-n-butyltin radical which abstracts the halogen atom. uomustansiriyah.edu.iq |

Unconventional Reactivity Patterns and By-product Formation

Under certain conditions, this compound may exhibit unconventional reactivity. For instance, the parent compound, benzyl (B1604629) bromide, is known to decompose slowly in contact with water, producing hydrogen bromide. nih.gov Similar hydrolysis could be a potential side reaction for the tetramethyl derivative.

Furthermore, the high degree of substitution on the aromatic ring could lead to unexpected rearrangements or elimination reactions, competing with the desired substitution. The specific by-products formed would depend heavily on the reaction conditions, including the nature of the nucleophile, solvent, and temperature.

Advanced Synthetic Applications of 2,3,5,6 Tetramethylbenzyl Bromide As a Building Block

Construction of Complex Molecular Architectures

The unique structural properties of the 2,3,5,6-tetramethylbenzyl (duryl) group are leveraged in supramolecular chemistry to build large, self-assembled host structures. While often used as a component of a larger ligand, its synthesis is a critical first step in creating these complex architectures. For instance, 2,3,5,6-tetramethylbenzyl bromide can be synthesized from 2,3,5,6-tetramethylbenzyl alcohol by reaction with phosphorus tribromide (PBr₃) in diethyl ether at low temperatures. escholarship.orgescholarship.org This bromide is then used as an alkylating agent for other organic molecules that are subsequently used in the self-assembly of complex host-guest systems. escholarship.org These highly intricate, water-soluble supramolecular assemblies possess cavities capable of selectively binding guest molecules, thereby mediating their physical properties and chemical reactivity. escholarship.org The construction of such hosts relies on principles of directed self-assembly, where noncovalent interactions like hydrogen bonding and metal-ligand coordination guide the formation of discrete, stable conformations, such as helical foldamers or coordination cages. escholarship.org

Design and Preparation of N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes have emerged as a pivotal class of ligands in organometallic chemistry, largely due to their strong σ-donating properties and the steric tunability of their N-substituents. This compound serves as a key reagent for introducing the bulky and electron-rich duryl group onto the nitrogen atoms of various azolium salts, which are the direct precursors to NHCs.

Benzimidazolium salts are precursors to benzannulated NHCs, which offer a modified steric and electronic profile compared to their imidazole-based counterparts. The synthesis of these precursors is readily achieved through the quaternization of an N-substituted benzimidazole (B57391) with this compound.

The general synthetic procedure involves reacting an appropriate 1-substituted-benzimidazole with this compound in a suitable solvent such as toluene (B28343) or dimethylformamide (DMF). yok.gov.trtubitak.gov.tr The reaction mixture is typically heated to drive the N-alkylation to completion. tubitak.gov.tr Upon cooling or addition of a non-polar solvent like diethyl ether, the desired benzimidazolium bromide salt precipitates and can be isolated and purified by recrystallization. yok.gov.trtubitak.gov.tr This method has been successfully employed to create a variety of benzimidazolium salts bearing the 2,3,5,6-tetramethylbenzyl group, which are then used to generate NHC ligands for transition metal complexation. tubitak.gov.tr

The utility of this compound extends beyond benzimidazoles to the synthesis of other important azolium salt families, including imidazolium (B1220033) and benzothiazolium salts.

Imidazolium Salts: The synthesis of 1,3-disubstituted imidazolium salts is a common application. This is typically achieved by reacting a monosubstituted imidazole (B134444), such as N-mesitylimidazole or N-octadecylimidazole, with this compound. tubitak.gov.trdiscoveryjournals.org The reaction is generally carried out in a solvent like toluene under reflux conditions for several hours. tubitak.gov.trdiscoveryjournals.org The resulting imidazolium bromide salts are often obtained as off-white solids and can be purified by recrystallization. tubitak.gov.tr The successful formation of these salts is confirmed by the appearance of a characteristic downfield singlet in the ¹H NMR spectrum corresponding to the acidic proton at the C2 position of the imidazole ring. tubitak.gov.tr

Benzothiazolium Salts: this compound is also used as a starting material for the synthesis of N-substituted benzothiazolium salts. yok.gov.tr These salts are precursors to N,S-heterocyclic carbenes, which are structurally distinct from the more common N,N-disubstituted NHCs. The synthesis involves the direct alkylation of benzothiazole (B30560) with this compound. These benzothiazolium salts can then be used to generate the corresponding carbene ligands for coordination to transition metals like Ruthenium(II). yok.gov.tr

Precursor for Transition Metal Complexes in Catalysis

The azolium salts derived from this compound are crucial intermediates in the synthesis of transition metal-NHC complexes. The bulky duryl group on the NHC ligand plays a significant role in stabilizing the metal center and promoting catalytic activity.

Palladium-NHC complexes are highly effective catalysts for a range of cross-coupling reactions. The 2,3,5,6-tetramethylbenzyl group has been incorporated into several successful palladium catalytic systems.

Pd-NHC Complexes: Dinuclear palladium complexes can be reacted with chiral oxazoline (B21484) ligands in dichloromethane (B109758) to produce mixed-NHC–oxazoline complexes of Pd(II). tubitak.gov.tr These air-stable complexes, where the NHC ligand is derived from a benzimidazolium salt bearing a 2,3,5,6-tetramethylbenzyl substituent, have been tested as catalysts in allylic alkylation reactions. tubitak.gov.tr

Palladacycles: Mononuclear N-heterocyclic carbene-based palladacycles have been synthesized by reacting an acetate-bridged dimeric palladacycle with imidazolium salts derived from this compound. tubitak.gov.tr These complexes, which combine the strong donating properties of the NHC ligand with the stability of a palladacycle framework, are air and moisture stable. tubitak.gov.tr They have proven to be exceptionally efficient catalysts for the Suzuki-Miyaura cross-coupling of aryl bromides with phenylboronic acid, achieving high product yields in short reaction times even with low catalyst loadings. tubitak.gov.tr

Table 1: Catalytic Activity of NHC-Palladacycle Complex in Suzuki-Miyaura Coupling

Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), K₂CO₃ (2.0 mmol), catalyst (0.01 mol%), PEG-400/H₂O, 80 °C.

| Entry | Aryl Bromide | Time (min) | Yield (%) |

| 1 | 4-Bromotoluene | 60 | 98 |

| 2 | 4-Bromoanisole | 60 | 97 |

| 3 | 4-Bromobenzonitrile | 60 | 99 |

| 4 | 4-Bromobenzaldehyde | 60 | 98 |

| 5 | 4-Bromoacetophenone | 60 | 99 |

| 6 | Bromobenzene | 60 | 96 |

| 7 | 4-Bromonitrobenzene | 60 | 99 |

Data adapted from reference tubitak.gov.tr. The specific palladacycle catalyst in the reference features a pentamethylbenzyl group, which has similar properties to the tetramethylbenzyl group discussed. The table illustrates the high efficiency typical for this class of catalysts.

Ruthenium-NHC complexes are widely used in various catalytic transformations, including transfer hydrogenation. This compound is a key precursor for the ligands used in these systems. Specifically, benzothiazolium salts prepared from this bromide have been used to synthesize ruthenium(II) complexes bearing benzothiazolin-2-ylidene ligands. yok.gov.tr These Ru-NHC complexes have been subsequently investigated for their catalytic activity in transfer hydrogenation reactions, demonstrating the role of the duryl-substituted ligand in facilitating these important chemical transformations. yok.gov.tr

Silver-Based Complexes for Catalytic Applications

While direct research on silver-based complexes derived specifically from this compound for catalytic applications is not extensively documented in the provided results, the broader context of using silver complexes in catalysis is well-established. Silver compounds are utilized in various catalytic transformations, often in synergy with other transition metals like palladium. nih.govelsevierpure.comnih.gov For instance, phosphine-ligated silver complexes have been shown to cleave aryl C-H bonds, a critical step in direct arylation reactions. nih.govelsevierpure.comnih.gov This process involves a synergistic catalytic cycle where the silver complex facilitates the C-H activation, and a palladium catalyst enables the formation of the biaryl product. nih.govelsevierpure.comnih.gov

Silver nitrate (B79036) is a common precursor for synthesizing silver complexes. researchgate.netmdpi.com For example, mixing solutions of certain organo-antimony compounds with silver nitrate can yield silver complexes with varying structures, including monomeric and dimeric forms. researchgate.net The formation of these complexes is influenced by the solvent system used. researchgate.net Silver nanoparticles, often synthesized using silver nitrate, also exhibit catalytic activity. mdpi.comresearchgate.net

Given this precedent, it is plausible that this compound could be used to synthesize novel silver-based N-heterocyclic carbene (NHC) or other organometallic complexes. These complexes could potentially be explored for their catalytic activity in various organic transformations.

Contributions to the Synthesis of Specialty Organic Intermediates

This compound is a precursor for a range of specialty organic intermediates that find applications in materials science, and potentially in the synthesis of dyestuffs, aroma compounds, and pharmaceuticals.

One significant application is in the synthesis of polymers. For instance, bromine-terminated polymers can be synthesized via atom transfer radical polymerization (ATRP), where a molecule like this compound could potentially act as an initiator. nih.govrsc.org These bromine-terminated polymers are of interest for chemical recycling, as they can be depolymerized back to their constituent monomers. nih.govrsc.org

Furthermore, the versatility of the benzyl (B1604629) bromide functionality allows for its conversion into other useful groups. For example, it can be used to synthesize imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs). mdpi.com These NHCs are important ligands in catalysis. The synthesis involves the reaction of the benzyl bromide with an imidazole derivative. mdpi.com

The cross-coupling reactions discussed previously (e.g., Suzuki-Miyaura) also contribute to the synthesis of specialty intermediates. The resulting diarylmethane structures are present in various biologically active compounds and pharmaceuticals. nih.gov

While direct links to the synthesis of specific dyestuffs or aroma compounds using this compound were not found in the provided search results, its role as a versatile building block in organic synthesis suggests its potential utility in constructing the core structures of such molecules. The introduction of the tetramethylbenzyl moiety can influence the properties of the final product, such as its solubility, steric hindrance, and electronic characteristics.

Spectroscopic Characterization and Structural Elucidation of 2,3,5,6 Tetramethylbenzyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the carbon-hydrogen framework of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR Analysis of Benzylic and Aromatic Protons

The ¹H NMR spectrum of 2,3,5,6-tetramethylbenzyl bromide provides distinct signals that are characteristic of its structure. The protons are categorized into specific chemical environments, leading to unique resonance frequencies (chemical shifts).

The benzylic protons (-CH₂Br) are situated on a carbon atom adjacent to both the aromatic ring and an electronegative bromine atom. This environment causes them to be deshielded, and their signal typically appears in the downfield region of the spectrum, generally between 4.0 and 5.0 ppm. orgchemboulder.com The signal for these two equivalent protons presents as a sharp singlet, as there are no adjacent protons to cause spin-spin splitting.

The aromatic proton is a single hydrogen atom attached to the benzene (B151609) ring. Its chemical shift, typically found in the 6.5-8.0 ppm range for aryl protons, is influenced by the electronic effects of the surrounding methyl groups and the benzyl (B1604629) bromide moiety. libretexts.org In the case of the highly substituted ring of this compound, this lone proton also appears as a singlet. For the related compound, 1-bromo-2,3,5,6-tetramethylbenzene, a single aromatic proton signal is observed. chemicalbook.com

The methyl protons (-CH₃) are attached to the aromatic ring. Due to the symmetry of the substitution pattern, the four methyl groups may appear as two distinct singlets. The two methyl groups adjacent to the bromo-substituted carbon are chemically equivalent, as are the two methyl groups adjacent to the proton-bearing carbon. These signals are typically observed in the range of 2.0-2.5 ppm. libretexts.org

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Benzylic (-CH₂Br) | 4.0 - 5.0 | Singlet |

| Aromatic (Ar-H) | 6.5 - 8.0 | Singlet |

| Methyl (Ar-CH₃) | 2.0 - 2.5 | Two Singlets |

This interactive table summarizes the expected ¹H NMR spectral data for this compound.

Carbon-13 (¹³C) NMR Analysis of the Tetramethylbenzyl Framework

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each unique carbon atom in the 2,3,5,6-tetramethylbenzyl framework gives a distinct signal.

The benzylic carbon (-CH₂Br) is directly attached to the electronegative bromine atom, which causes a downfield shift. Its resonance is typically found in the range of 30-40 ppm.

The aromatic carbons show a more complex pattern. Aromatic carbons generally resonate between 110 and 150 ppm. bhu.ac.in The spectrum will display distinct signals for the carbon bearing the single aromatic proton (C-H), the four carbons bearing methyl groups (C-CH₃), and the carbon atom attached to the benzylic group (C-CH₂Br). The carbon attached to the bromine atom in the related compound 1-bromo-2,3,5,6-tetramethylbenzene can also be identified. chemicalbook.com Quaternary carbons, those without any attached hydrogens, are typically weaker in intensity. oregonstate.edu

The methyl carbons (Ar-CH₃) are found in the most upfield region of the spectrum for this molecule, typically between 15 and 25 ppm, consistent with aliphatic carbons attached to an aromatic system. bhu.ac.in

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Benzylic (-CH₂Br) | 30 - 40 |

| Aromatic (C-H) | 120 - 140 |

| Aromatic (C-CH₃) | 130 - 150 |

| Aromatic (C-CH₂Br) | 135 - 155 |

| Methyl (Ar-CH₃) | 15 - 25 |

This interactive table outlines the characteristic ¹³C NMR chemical shifts for the tetramethylbenzyl framework.

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. youtube.comresearchgate.net The FT-IR spectrum of this compound displays several characteristic absorption bands that confirm its structure.

Key vibrational modes include:

C-H Stretching (Aliphatic): The methyl and benzylic C-H bonds exhibit stretching vibrations in the 2850-3000 cm⁻¹ region.

C-H Stretching (Aromatic): The single C-H bond on the aromatic ring shows a stretching absorption typically above 3000 cm⁻¹.

C=C Stretching (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the benzene ring appear in the region of 1450-1600 cm⁻¹.

C-H Bending: Bending vibrations for the methyl and methylene (B1212753) groups are observed in the 1375-1450 cm⁻¹ range.

C-Br Stretching: The absorption corresponding to the stretching of the carbon-bromine bond is a key diagnostic peak and is typically found in the lower frequency "fingerprint region" of the spectrum, usually between 500 and 600 cm⁻¹.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aliphatic C-H | Bending | 1375 - 1450 |

| C-Br | Stretching | 500 - 600 |

This interactive table presents the principal FT-IR absorption bands for identifying functional groups in this compound.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. youtube.com It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns. savemyexams.com

For this compound (C₁₁H₁₅Br), the molecular ion peak (M⁺) is expected to show a characteristic isotopic pattern due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.org This results in two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, separated by two mass units.

The fragmentation of alkyl-substituted benzenes is a well-understood process. jove.com A common and significant fragmentation pathway for this compound involves the cleavage of the C-Br bond. This benzylic cleavage is highly favored because it results in the formation of a stable, resonance-stabilized 2,3,5,6-tetramethylbenzyl cation. This fragment will appear as a prominent peak in the spectrum at an m/z corresponding to the mass of the molecule minus the mass of the bromine atom. This cation can sometimes rearrange to a more stable tropylium-like ion. jove.com

| Ion | m/z Value (approx.) | Description |

| [C₁₁H₁₅⁷⁹Br]⁺ | 226 | Molecular Ion (M⁺) |

| [C₁₁H₁₅⁸¹Br]⁺ | 228 | Molecular Ion (M+2) |

| [C₁₁H₁₅]⁺ | 147 | Loss of Bromine (M-Br)⁺, typically the base peak |

This interactive table details the expected key ions in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structural Analysis of Derived Compounds

While obtaining a single crystal of the liquid this compound itself can be challenging, its solid derivatives are readily analyzed by X-ray crystallography. This technique provides a definitive, three-dimensional map of the atomic positions within a crystal lattice, yielding precise data on bond lengths, bond angles, and intermolecular interactions.

Crystal Structures of Benzimidazolium Salts and Analogues

This compound is a common reagent for the synthesis of N-heterocyclic carbene (NHC) precursors, such as benzimidazolium salts. carbene.de The reaction involves the N-alkylation of a benzimidazole (B57391) with the tetramethylbenzyl bromide. The resulting quaternary ammonium (B1175870) salt can be crystallized and its structure determined by X-ray diffraction.

Studies on related N-heterocyclic carbene complexes and their precursors reveal key structural features. nih.govznaturforsch.com In the crystal structures of these derived salts, the tetramethylbenzyl group is a prominent feature. The analysis confirms the connectivity of the benzyl moiety to the nitrogen atom of the heterocyclic ring. Crystallographic data for such compounds provide precise measurements of the C-N bond lengths formed during the alkylation, as well as the bond angles around the benzylic carbon and within the aromatic ring. The orientation of the bulky tetramethylbenzyl group relative to the plane of the heterocyclic ring is also determined, which is crucial for understanding the steric properties of the resulting NHC ligand. nih.govrsc.org For instance, in related structures, the plane of the benzyl group is often significantly twisted relative to the heterocyclic ring to minimize steric hindrance. nih.gov

Single Crystal Analysis of Organometallic Complexes (e.g., Palladium, Ruthenium, Silver)

Table 1: Selected Crystallographic Data for Chloro[1-methallyl-3-(2,3,5,6-tetramethylbenzyl)benzimidazol-2-ylidene]silver(I) mdpi.com

| Parameter | Value |

| Chemical Formula | C22H25AgClN2 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 26.339(3) |

| b (Å) | 10.118(1) |

| c (Å) | 17.584(2) |

| β (°) | 108.79(1) |

| Volume (ų) | 4434.9(8) |

| Z | 8 |

| Bond Length (Ag-C1) (Å) | 2.086(2) |

| Bond Length (Ag-Cl1) (Å) | 2.311(1) |

| Bond Angle (C1-Ag1-Cl1) (°) | 174.81(7) |

Data sourced from a study on benzimidazol-2-ylidene silver complexes. mdpi.com

Insights into Intermolecular Interactions in Crystalline Derivatives

The arrangement of molecules in the crystalline state is governed by a variety of intermolecular forces, including van der Waals forces, dipole-dipole interactions, and hydrogen bonding. In the case of this compound and its derivatives, the presence of the bromine atom and the aromatic ring are expected to play a significant role in dictating the crystal packing.

While the crystal structure of this compound itself is not detailed in the available literature, insights can be gained from the crystallographic analysis of the closely related compound, 1,4-bis(bromomethyl)-2,3,5,6-tetramethylbenzene. researchgate.net This molecule crystallizes in the monoclinic space group P2₁/c. researchgate.net The intermolecular forces in such brominated organic compounds are typically stronger than in their parent hydrocarbons due to increased polarity and molecular mass, leading to higher boiling and melting points. ncert.nic.in The dominant interactions often involve the bromine atoms, including C-H···Br hydrogen bonds and potentially Br···Br halogen bonds.

Table 2: Crystallographic Data for 1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆Br₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.9423(5) |

| b (Å) | 4.4163(3) |

| c (Å) | 16.8127(10) |

| β (°) | 94.534(4) |

| Volume (ų) | 587.87(6) |

| Z | 2 |

Data sourced from a 2022 publication in Zeitschrift für Kristallographie - New Crystal Structures. researchgate.net

Current Challenges and Future Perspectives in the Research of 2,3,5,6 Tetramethylbenzyl Bromide

Development of Sustainable and Green Synthetic Routes

The traditional synthesis of benzyl (B1604629) bromides often involves the use of harsh reagents and generates significant chemical waste, posing environmental concerns. A major challenge in the synthesis of 2,3,5,6-tetramethylbenzyl bromide is the development of sustainable and green synthetic routes that are both efficient and environmentally benign.

Current research efforts are focused on replacing conventional brominating agents like elemental bromine with greener alternatives. One promising approach is the use of N-bromosuccinimide (NBS) in combination with a catalyst, which offers better selectivity and produces less hazardous byproducts. Another innovative and sustainable method involves the in-situ generation of bromine from bromide salts using an oxidizing agent, which improves atom economy and reduces the risks associated with handling elemental bromine.

A particularly noteworthy development is a novel method for the bromination of 7-aminophthalide, which utilizes a bromonium ion intermediate under acidic conditions. chemrxiv.org This approach is exceptionally clean, requires a simple workup to obtain spectrally pure substances, and avoids the formation of side products. chemrxiv.org However, a limitation of this method is its unsuitability for acid-sensitive benzyl bromide substrates, which may cleave under acidic conditions. chemrxiv.org This highlights the potential of exploring similar temperature-dependent, reagent-free bromination strategies for the synthesis of this compound from 1,2,4,5-tetramethylbenzene (B166113) (durene). The critical temperature at which the liberated bromide ion acts as a reducing agent to generate the brominating species in situ could be a key parameter to investigate. chemrxiv.org

| Synthetic Route | Reagents | Key Advantages | Key Disadvantages |

| Traditional Bromination | Durene, Elemental Bromine, Radical Initiator | High yield | Use of hazardous bromine, formation of byproducts |

| NBS Bromination | Durene, N-Bromosuccinimide, Catalyst | Improved selectivity, safer than elemental bromine | Stoichiometric use of NBS, potential for over-bromination |

| In-situ Bromine Generation | Durene, Bromide Salt, Oxidizing Agent | High atom economy, reduced handling of hazardous materials | Requires careful control of reaction conditions |

| Temperature-Dependent Bromination | Durene, Bromide Source (hypothetical) | Potentially reagent-free, high purity | Requires high temperatures, mechanism needs to be established |

Expanding the Scope of Catalytic Applications

While this compound is primarily used as a synthetic intermediate, there is a growing interest in exploring its potential in catalytic applications. The sterically hindered nature of the tetramethylbenzyl group could be leveraged to design novel catalysts with unique selectivity.

One area of exploration is the use of this compound as a precursor for N-heterocyclic carbene (NHC) ligands. The bulky tetramethylbenzyl group could impart specific steric and electronic properties to the resulting NHC-metal complexes, potentially leading to enhanced catalytic activity and selectivity in a variety of organic transformations.

Furthermore, the development of cooperative catalytic systems presents a promising avenue. A recent study demonstrated the efficient catalytic coupling of benzyl chlorides and bromides with electron-deficient alkenes using a cooperative approach involving a nucleophilic catalyst and a photocatalyst. acs.org This method was shown to be effective for sterically hindered substrates, suggesting that this compound could be a suitable substrate for such transformations, expanding its utility in the synthesis of complex molecules. acs.org

Future research will likely focus on the synthesis and characterization of novel organometallic complexes derived from this compound and the evaluation of their catalytic performance in reactions such as cross-coupling, polymerization, and asymmetric synthesis.

| Catalytic Approach | Potential Role of this compound | Potential Advantages |

| N-Heterocyclic Carbene (NHC) Ligands | Precursor for bulky NHC ligands | Enhanced catalyst stability and selectivity |

| Cooperative Catalysis | Substrate for catalytic radical generation | Access to novel reaction pathways for complex molecule synthesis |

| Organocatalysis | Precursor for bulky organocatalysts | Metal-free catalysis, environmentally benign |

Integration into Advanced Materials Science and Nanoscience

The unique structural features of this compound make it an attractive building block for the development of advanced materials with tailored properties. The rigid and bulky tetramethylbenzyl group can be incorporated into polymers and other macromolecules to influence their thermal stability, solubility, and morphological characteristics.

A significant area of interest is the use of bromine-terminated polymers in chemical recycling. nih.govrsc.org Atom transfer radical polymerization (ATRP) is a powerful technique for synthesizing well-defined polymers, and the majority of polymers produced by this method have a bromine end-group. nih.govrsc.org An efficient depolymerization strategy for these bromine-terminated polymethacrylates has been developed using an inexpensive and environmentally friendly iron catalyst. nih.govrsc.org This opens up possibilities for creating recyclable polymers where this compound could be used as a robust initiating or terminating group. nih.govrsc.org

In the realm of nanoscience, the functionalization of nanomaterials is crucial for their application in various fields, including medicine and electronics. mdpi.comnih.govmdpi.comnih.govresearchgate.net The covalent attachment of organic molecules to the surface of nanoparticles can enhance their stability, biocompatibility, and targeting capabilities. mdpi.com this compound can be used to introduce the bulky and hydrophobic tetramethylbenzyl group onto the surface of nanomaterials, thereby modifying their surface properties and enabling their dispersion in non-polar media. mdpi.com

Future research will likely involve the synthesis and characterization of novel polymers and copolymers containing the 2,3,5,6-tetramethylbenzyl moiety and the investigation of their properties for applications in areas such as high-performance plastics, membranes, and drug delivery systems. The functionalization of various nanoparticles with this compound and the study of their potential in catalysis, sensing, and biomedical imaging are also promising research directions. nih.govmdpi.comnih.govresearchgate.net

| Material Type | Role of this compound | Potential Application |

| Polymers | Monomer or initiator/terminator | High-performance plastics, recyclable materials |

| Functionalized Nanoparticles | Surface modifying agent | Drug delivery, catalysis, sensors |

| Organic-Inorganic Hybrids | Organic building block | Materials with tailored optical or electronic properties |

Exploration of Bio-Inspired Synthetic Methodologies

Nature provides a vast inspiration for the development of novel and efficient synthetic methods. The exploration of bio-inspired methodologies for the synthesis and modification of this compound is a nascent but exciting field of research. A key area of interest is the use of enzymes to catalyze specific reactions, offering high selectivity and mild reaction conditions.

Enzymatic halogenation, for instance, is a well-established process in nature, with various enzymes capable of installing halogen atoms onto organic molecules with remarkable regioselectivity. nih.govnih.govfrontiersin.org While the direct enzymatic bromination of durene to produce this compound has not yet been reported, the study of halogenase enzymes could provide valuable insights for developing biocatalytic routes. nih.govnih.govfrontiersin.org These enzymes typically utilize a non-heme iron or a flavin-dependent mechanism to activate the halide for electrophilic or radical substitution. frontiersin.org

Future research in this area could focus on the discovery and engineering of halogenase enzymes that can accept durene or its derivatives as substrates. This could involve screening of microbial sources for novel enzymes or the directed evolution of known halogenases to alter their substrate specificity. The development of such biocatalysts would represent a significant step towards a truly green and sustainable synthesis of this compound.

| Bio-Inspired Approach | Description | Potential Advantages |

| Enzymatic Halogenation | Use of halogenase enzymes to catalyze the bromination of durene. nih.govnih.govfrontiersin.org | High selectivity, mild reaction conditions, environmentally friendly. |

| Whole-Cell Biocatalysis | Use of engineered microorganisms to produce the target compound. | Cost-effective, potential for multi-step synthesis in a single pot. |

| Biomimetic Catalysis | Development of synthetic catalysts that mimic the active site of halogenase enzymes. | Robust and versatile catalysts, potential for large-scale production. |

Computational-Guided Discovery of Novel Reactivity

Computational chemistry has emerged as a powerful tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. cuny.edumdpi.comnih.govsci-hub.semdpi.com In the context of this compound, computational methods can play a crucial role in guiding the discovery of its novel reactivity and applications.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of the molecule. sci-hub.se For instance, the calculation of the molecular electrostatic potential (MEP) can identify the most electron-rich and electron-poor regions of the molecule, providing insights into its susceptibility to nucleophilic and electrophilic attack. sci-hub.se Furthermore, computational studies can be used to model the transition states of potential reactions, allowing for the prediction of reaction barriers and the identification of the most favorable reaction pathways. nih.gov

A theoretical study on the isomers of benzenium and toluenium ions has provided valuable data on their geometric parameters and energies, which can be extrapolated to understand the stability and reactivity of the carbocation intermediate formed from this compound. nih.gov Such computational insights are invaluable for designing new reactions and catalysts.

Future research will undoubtedly rely heavily on computational modeling to explore the vast chemical space of reactions involving this compound. This will include the design of new catalysts for its synthesis and functionalization, the prediction of the properties of novel materials derived from it, and the exploration of its potential in bio-orthogonal chemistry. cuny.edu

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Calculation of electronic structure and reaction mechanisms. sci-hub.se | Reactivity prediction, catalyst design. |

| Molecular Dynamics (MD) | Simulation of the behavior of the molecule in different environments. | Understanding solvation effects, predicting material properties. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions involving the molecule. | Elucidation of biocatalytic mechanisms, enzyme engineering. |

Q & A

Q. Why do some studies report poor reproducibility in alkylation reactions using this reagent?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.